3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide
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Overview
Description
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound that features a bromine atom, a sulfonyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps:
Sulfonylation: The sulfonyl group can be introduced via a sulfonyl chloride (R-SO2Cl) reaction with an amine group under basic conditions.
Amidation: The final step involves the formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide can serve as a building block for more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology and Medicine
This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development and medicinal chemistry research.
Industry
In material science, the compound can be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and bromine groups can play crucial roles in binding interactions and the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,N-dimethylaniline
- 4-bromo-3-methylaniline
- 3-bromo-N,N-dimethylbenzenamine
Uniqueness
What sets 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21BrN2O3S |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-14-10-15(2)12-19(11-14)25-29(27,28)20-8-6-18(7-9-20)24-22(26)17-5-4-16(3)21(23)13-17/h4-13,25H,1-3H3,(H,24,26) |
InChI Key |
AKEJRRUOTPMZHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C)Br |
Origin of Product |
United States |
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